molecular formula C10H12N2O3 B13940147 3,4-Dimethylphenyl methylnitrosocarbamate CAS No. 58139-33-6

3,4-Dimethylphenyl methylnitrosocarbamate

Cat. No.: B13940147
CAS No.: 58139-33-6
M. Wt: 208.21 g/mol
InChI Key: HHNVRZPRZQZGFZ-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl methylnitrosocarbamate is an organic compound with the molecular formula C10H12N2O2 It is a derivative of carbamate, characterized by the presence of a nitroso group attached to the nitrogen atom of the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylphenyl methylnitrosocarbamate typically involves the reaction of 3,4-dimethylphenyl isocyanate with nitrosating agents under controlled conditions. One common method includes the use of sodium nitrite and hydrochloric acid to generate the nitrosating species in situ, which then reacts with the isocyanate to form the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent reaction conditions and high yields. The use of automated reactors and precise control of temperature and reagent addition are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylphenyl methylnitrosocarbamate undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The carbamate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dimethylphenyl methylnitrosocarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly for its nitroso group, which can interact with biological targets.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethylphenyl methylnitrosocarbamate involves the interaction of its nitroso group with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways and processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethylphenyl methylnitrosocarbamate is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, particularly in

Properties

CAS No.

58139-33-6

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

(3,4-dimethylphenyl) N-methyl-N-nitrosocarbamate

InChI

InChI=1S/C10H12N2O3/c1-7-4-5-9(6-8(7)2)15-10(13)12(3)11-14/h4-6H,1-3H3

InChI Key

HHNVRZPRZQZGFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)N(C)N=O)C

Origin of Product

United States

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